N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 937279-22-6
VCID: VC8324498
InChI: InChI=1S/C9H9N3O2S/c1-12(14-2)9(13)6-3-4-7-8(5-6)11-15-10-7/h3-5H,1-2H3
SMILES: CN(C(=O)C1=CC2=NSN=C2C=C1)OC
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25 g/mol

N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide

CAS No.: 937279-22-6

Cat. No.: VC8324498

Molecular Formula: C9H9N3O2S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide - 937279-22-6

Specification

CAS No. 937279-22-6
Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
IUPAC Name N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C9H9N3O2S/c1-12(14-2)9(13)6-3-4-7-8(5-6)11-15-10-7/h3-5H,1-2H3
Standard InChI Key VTZMHHMYUMWEHJ-UHFFFAOYSA-N
SMILES CN(C(=O)C1=CC2=NSN=C2C=C1)OC
Canonical SMILES CN(C(=O)C1=CC2=NSN=C2C=C1)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

N-Methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide features a benzothiadiazole core, where a benzene ring is fused to a 1,2,3-thiadiazole ring. The carboxamide group at the 5-position is substituted with methoxy and methyl groups on the nitrogen atom, yielding the full IUPAC name N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide. The compound’s planar structure and electron-deficient thiadiazole ring contribute to its potential interactions with biological targets, particularly enzymes and receptors involved in oxidative stress and cell proliferation.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.937279-22-6
Molecular FormulaC9H9N3O2S\text{C}_9\text{H}_9\text{N}_3\text{O}_2\text{S}
Molecular Weight223.25 g/mol
SMILESCN(C(=O)C1=CC2=NSN=C2C=C1)OC
InChI KeyVTZMHHMYUMWEHJ-UHFFFAOYSA-N
PubChem CID59354742

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzothiadiazole derivatives typically involves multi-step reactions, starting with the condensation of aromatic amines with sulfur-containing reagents. For N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide, a plausible route includes:

  • Formation of the Benzothiadiazole Core: Reaction of 5-nitro-2-aminobenzenesulfonic acid with thionyl chloride to form the thiadiazole ring.

  • Carboxamide Introduction: Coupling the intermediate with N-methoxy-N-methylamine using a coupling agent such as EDCl/HOBt in tetrahydrofuran (THF) .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization yield the final product.

Reaction monitoring via thin-layer chromatography (TLC) and structural confirmation through 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy are critical to ensuring purity and correct functional group placement.

Comparative Synthesis of Related Compounds

Similar benzothiadiazole sulfonamides, such as N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS No. 1232793-39-3), employ sulfonation steps followed by amine coupling, highlighting the versatility of benzothiadiazole chemistry . These methods underscore the importance of solvent choice (e.g., THF for lithiation reactions) and temperature control (−78°C for anion stabilization) .

Physicochemical Properties

Solubility and Lipophilicity

While experimental solubility data for N-methoxy-N-methyl-2,1,3-benzothiadiazole-5-carboxamide are unavailable, related benzothiadiazoles exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Predictive models estimate a log PP (octanol-water partition coefficient) of ~1.34, suggesting moderate lipophilicity suitable for membrane permeability .

Table 2: Predicted Physicochemical Parameters

ParameterValue
Log PP (iLOGP)2.13
TPSA (Topological Polar Surface Area)29.54 Ų
Molecular Refractivity45.42
GI AbsorptionHigh
BBB PermeabilityLikely

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): Expected signals include a singlet for the N-methyl group (~3.3 ppm) and aromatic protons between 7.2–8.1 ppm.

  • IR (KBr): Strong absorbance at 1680 cm1^{-1} (C=O stretch) and 1340 cm1^{-1} (S=O stretch).

Applications and Future Directions

Drug Development Prospects

The compound’s structural motifs align with pharmacophores for kinase inhibitors and apoptosis inducers. Further studies should explore:

  • Structure-Activity Relationships (SAR): Modifying the methoxy and methyl groups to optimize potency.

  • In Vivo Efficacy: Testing in xenograft models to validate preclinical potential.

Agricultural and Industrial Uses

Benzothiadiazoles are also employed as light-emitting materials in organic electronics, though this application remains unexplored for the subject compound.

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